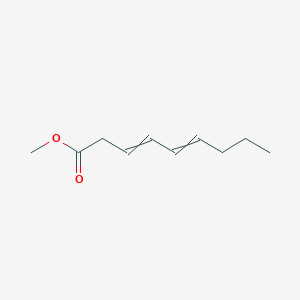

Methyl nona-3,5-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

93677-57-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl nona-3,5-dienoate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

ASUGGTYVGGYZHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CCC(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Methyl Nona 3,5 Dienoate

Reactivity of the Conjugated Diene System

The conjugated diene is a key structural feature of methyl nona-3,5-dienoate, defined by the alternating double and single bonds (C=C-C=C). This conjugation results in delocalization of π-electrons across the four-carbon system, which imparts unique stability and reactivity compared to isolated double bonds. The reactivity of this system is central to many of the compound's chemical transformations.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and an alkene, referred to as the dienophile. The reaction is a concerted, pericyclic process that proceeds through a single cyclic transition state. For the reaction to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond.

In the case of this compound, the ester group acts as an electron-withdrawing group. This electronic feature influences the diene's reactivity. In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Conversely, an inverse-demand Diels-Alder reaction is favored when the diene possesses electron-withdrawing groups and the dienophile has electron-donating groups.

The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene like this compound is also a critical consideration, with "ortho" and "para" products generally being favored over the "meta" isomer due to orbital overlap considerations in the transition state.

Table 1: Predicted Regioselectivity in Diels-Alder Reactions of this compound

| Dienophile | Type | Major Product (Predicted) | Rationale |

|---|---|---|---|

| Acrolein | Electron-Poor | "Ortho" regioisomer | Favorable alignment of frontier molecular orbitals between the substituted end of the diene and the dienophile. |

| Ethyl vinyl ether | Electron-Rich | "Meta" regioisomer (Inverse-Demand) | Governed by the interaction of the dienophile's HOMO and the diene's LUMO. |

| Maleic anhydride | Symmetrical, Electron-Poor | Single adduct (endo favored) | Symmetry of the dienophile eliminates regiochemical considerations; endo product is kinetically favored. |

Selective Hydrogenation of Olefinic Bonds

The selective hydrogenation of the conjugated diene system in this compound presents a challenge in controlling the extent and regioselectivity of the reduction. Depending on the catalyst and reaction conditions, hydrogenation can yield various products through 1,2-addition or 1,4-addition (conjugate addition) mechanisms.

The initial step typically involves the addition of hydrogen to form a resonance-stabilized allylic intermediate. Under kinetic control (low temperatures), the reaction favors the product that is formed fastest, often the 1,2-addition product. Under thermodynamic control (higher temperatures), the reaction is reversible, and the more stable product, typically the 1,4-adduct, predominates. Complete hydrogenation to methyl nonanoate (B1231133) occurs under more forcing conditions.

Catalysts play a crucial role in directing the selectivity of this transformation.

Table 2: Catalysts and Conditions for Selective Hydrogenation

| Catalyst | Typical Conditions | Primary Product(s) | Mechanism Notes |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead) | H₂ (1 atm), Room Temperature | Methyl non-3-enoate and/or Methyl non-4-enoate | Reduces dienes to alkenes; selectivity can be moderate. |

| Nickel on Alumina (Ni/Al₂O₃) | High H₂ pressure, Elevated Temperature | Methyl nonanoate | Promotes complete saturation of all double bonds. google.com |

| Rhodium Complexes (e.g., Trifer-Rh) | H₂, Mild Conditions | Chiral γ,δ-unsaturated esters | Can achieve high regio- and enantioselectivity for specific conjugated dienoic acids. nih.gov |

Oxidation Pathways of Unsaturated Ester Moieties

The double bonds within the conjugated diene system are susceptible to various oxidative transformations. The specific pathway and resulting products are highly dependent on the oxidizing agent and reaction conditions. Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can introduce an epoxide ring across one of the double bonds. The reaction is stereospecific, occurring via a syn-addition. masterorganicchemistry.com For a conjugated system, the reaction typically occurs at the more electron-rich or sterically accessible double bond.

Dihydroxylation: The conversion of an alkene to a vicinal diol can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. wikipedia.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols using a chiral ligand. organic-chemistry.orgwikipedia.org These reactions also proceed with syn-stereochemistry.

Oxidative Cleavage: More vigorous oxidation, such as with ozone (ozonolysis) or hot, acidic potassium permanganate, leads to the cleavage of the carbon-carbon double bonds. wikipedia.orgstackexchange.com Ozonolysis, followed by a reductive or oxidative workup, can yield a variety of smaller carbonyl-containing fragments. rsc.org For this compound, cleavage of both double bonds would result in multiple smaller molecules. For instance, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to yield propanal, malondialdehyde, and methyl 3-oxopropanoate.

Reactions of the Ester Functional Group

The methyl ester moiety of this compound also undergoes characteristic reactions, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Esterification and Transesterification Mechanisms

While esterification refers to the formation of the ester, transesterification is a key reaction of the ester itself, involving the exchange of its alkoxy group (-OCH₃) with that of another alcohol. rsc.org This process is typically catalyzed by either an acid or a base.

The mechanism of acid-catalyzed transesterification is a well-studied equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org

The key steps in the mechanism are as follows:

Protonation: The carbonyl oxygen of the methyl ester is protonated by the acid catalyst.

Nucleophilic Attack: An alcohol molecule (R'-OH) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol (B129727).

Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product.

Enzymatic Transesterification Processes

Enzymatic transesterification offers a green and highly selective alternative to chemical methods for the transformation of esters. While specific studies on this compound are not prevalent in the reviewed literature, the behavior of similar unsaturated esters in biocatalytic systems provides valuable insights. Lipases are the most commonly employed enzymes for these reactions due to their versatility and stability in organic media. researchgate.net

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate. The serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, leading to the release of the original alcohol (methanol in the case of this compound) and the formation of a covalent intermediate. Subsequently, a new alcohol attacks this intermediate, regenerating the enzyme and producing the new ester.

The efficiency and selectivity of enzymatic transesterification are influenced by several factors, including the choice of enzyme, solvent, temperature, and the structure of the substrates. For instance, immobilized lipases such as Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase (RMIM) have shown high efficacy in the transesterification of various fatty acid methyl esters. bcrec.id The use of ultrasound assistance has been shown to enhance reaction rates, with yields of up to 81.20% being achieved in the transesterification of waste cooking oil using CALB. bcrec.id The reaction conditions for such transformations are typically mild, which helps in preserving the integrity of the conjugated diene system present in this compound.

Table 1: Comparison of Immobilized Lipases in Enzymatic Transesterification Data based on the transesterification of waste cooking oil with methyl acetate (B1210297).

| Enzyme | Molar Ratio (Oil:Methyl Acetate) | Reaction Time (hours) | Yield (%) |

| Candida antarctica lipase B (CALB) | 1:12 | 3 | 81.20 |

| Rhizomucor miehei lipase (RMIM) | 1:9 | 5 | 75.50 |

Nucleophilic Substitution at the Ester Carbonyl

Nucleophilic acyl substitution is a fundamental reaction of esters, including conjugated systems like this compound. This reaction involves the replacement of the methoxy group (-OCH3) with a nucleophile. chemistrytalk.org The reactivity of the ester towards nucleophilic attack is influenced by the electronic nature of the acyl group and the stability of the leaving group. The conjugated diene system in this compound may have a modest electronic influence on the carbonyl carbon.

The general mechanism proceeds through a tetrahedral intermediate. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate is typically short-lived and collapses by reforming the carbon-oxygen double bond and expelling the leaving group (methoxide). libretexts.org

Common nucleophiles for these reactions include hydroxides (saponification), alkoxides (transesterification), amines (aminolysis), and carbanions (e.g., from Grignard or organolithium reagents). chemistrytalk.org The reaction of an ester with a Grignard reagent, for instance, typically proceeds to form a tertiary alcohol after the addition of two equivalents of the organometallic reagent. chemistrytalk.org

While specific kinetic or mechanistic data for this compound is not available, the principles of nucleophilic acyl substitution are well-established and would be expected to apply. The choice of reaction conditions, such as catalyst (acid or base) and solvent, plays a crucial role in the outcome of the substitution. chemistrytalk.org

Reduction of the Ester Moiety

The ester functionality in this compound can be reduced to the corresponding primary alcohol, nona-3,5-dien-1-ol. Several reducing agents can accomplish this transformation, with varying degrees of selectivity. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily reduces esters to primary alcohols. harvard.edu The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the expulsion of the methoxide (B1231860) group and further reduction of the intermediate aldehyde.

For more selective reductions, other reagents are available. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own but its reactivity can be enhanced with the use of additives. For example, the NaBH₄/CeCl₃ system has been shown to effectively reduce a wide range of methyl esters to their corresponding alcohols with high functional group compatibility. researchgate.net This method is advantageous as it can be carried out under mild conditions, which would likely preserve the conjugated diene system of this compound.

Another approach involves the use of hydrosilanes in the presence of a catalyst. For instance, HSiEt₃ with catalytic amounts of B(C₆F₅)₃ has been reported to efficiently reduce aliphatic esters to the corresponding methyl groups, although this represents a complete reduction beyond the alcohol stage. nih.gov The partial reduction to the alcohol is also feasible under controlled conditions.

Table 2: Selected Reducing Agents for Ester Reduction

| Reducing Agent | Typical Conditions | Selectivity |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Low (reduces many functional groups) |

| Sodium borohydride (NaBH₄) / Cerium(III) chloride (CeCl₃) | Ethanol, ambient temperature | High (chemoselective for esters) researchgate.net |

| Triethylsilane (HSiEt₃) / Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dichloromethane | Conditions can be tuned for partial or complete reduction nih.gov |

Functionalization of the Alkyl Chain

Chemoselective Bromination of Dienoates

The conjugated diene system in this compound is susceptible to electrophilic addition reactions, such as bromination. Achieving chemoselectivity in the bromination of dienoates is crucial to control the position and number of bromine atoms added. Research on the bromination of other polyunsaturated esters has demonstrated that a variety of tetra-, di-, and monobromo derivatives can be prepared under mild conditions with high selectivity. researchgate.net

The outcome of the bromination reaction (1,2- vs. 1,4-addition) is dependent on reaction conditions such as temperature and solvent. Kinetic control (low temperature) often favors the 1,2-addition product, while thermodynamic control (higher temperature) can lead to the more stable 1,4-addition product. The electron-withdrawing nature of the ester group can influence the regioselectivity of the addition.

For instance, the halogenation of ethyl sorbate, a conjugated dienoate, has been studied to understand the factors controlling the addition of halogens across the diene system. acs.org These studies provide a framework for predicting the potential outcomes of brominating this compound. The use of specific brominating agents, such as N-bromosuccinimide (NBS), can also offer different selectivity profiles, often favoring allylic bromination under radical conditions.

Carbonylative Telomerization Reactions

Telomerization is a process where a telogen (like an alcohol or carboxylic acid) reacts with a number of taxogens (like conjugated dienes) to form a telomer. Carbonylative telomerization involves the incorporation of carbon monoxide into the product. While there is no specific literature on the carbonylative telomerization of this compound, the telomerization of conjugated dienes like 1,3-butadiene (B125203) is a well-studied process for the synthesis of various functionalized molecules, including esters. researchgate.netepo.org

These reactions are typically catalyzed by transition metals, such as palladium or platinum. epo.org For example, the telomerization of 1,3-butadiene with a carboxylic acid in the presence of a platinum catalyst can yield 2,7-octadienyl esters. epo.org The introduction of carbon monoxide into such a system could lead to the formation of longer-chain esters with incorporated carbonyl groups. The specific structure of the resulting products would depend on the catalyst system and reaction conditions employed.

Advanced Analytical Characterization Techniques for Methyl Nona 3,5 Dienoate

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the analysis of organic compounds like methyl nona-3,5-dienoate, offering non-destructive methods to probe the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), are indispensable for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and stereochemistry of the compound. For this compound, both ¹H and ¹³C NMR are crucial, with 2D NMR techniques providing further clarity.

Proton NMR (¹H-NMR) reveals the different chemical environments of hydrogen atoms within the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key parameters. In a related compound, methyl nonadeca-15,17-dienoate, the olefinic protons of the conjugated diene system appear as a multiplet at δ 5.35. scielo.br For this compound, the protons on the C3, C4, C5, and C6 carbons would be expected in a similar downfield region due to the deshielding effect of the double bonds.

The coupling constants (J-values) between adjacent protons are particularly informative for determining the stereochemistry of the double bonds. For a (3E,5E)-geometry, a large coupling constant (typically 11-18 Hz) is expected between the vinylic protons on each double bond. The protons of the methyl ester group would appear as a singlet, typically around δ 3.7 ppm. The methylene (B1212753) and methyl groups of the propyl chain at the end of the diene would have characteristic shifts and splitting patterns corresponding to their positions relative to the conjugated system.

Table 1: Predicted ¹H-NMR Data for Methyl (3E,5E)-nona-3,5-dienoate This table is based on analogous data from similar conjugated dienoates.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (CH₂) | ~3.10 | d | ~7.0 |

| H3 | ~5.80 | dt | ~15.0, 7.0 |

| H4 | ~6.20 | dd | ~15.0, 10.5 |

| H5 | ~6.10 | dd | ~15.0, 10.5 |

| H6 | ~5.70 | dt | ~15.0, 7.0 |

| H7 (CH₂) | ~2.10 | q | ~7.0 |

| H8 (CH₂) | ~1.45 | sextet | ~7.5 |

| H9 (CH₃) | ~0.90 | t | ~7.5 |

| OCH₃ | ~3.70 | s | - |

Carbon-13 NMR (¹³C-NMR) provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The ester carbonyl carbon is typically found in the highly deshielded region of the spectrum. In a study of methyl nonadeca-15,17-dienoate, the ester carbonyl carbon resonated at 174.0 ppm. researchgate.net The olefinic carbons of the conjugated system are expected to appear in the range of δ 118.0-145.0 ppm. scielo.brresearchgate.net The carbon of the methyl ester group will have a characteristic shift around 51-55 ppm. The aliphatic carbons of the propyl group will be found in the more shielded (upfield) region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound This table is based on analogous data from similar conjugated dienoates.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~167.0 |

| C2 (CH₂) | ~35.0 |

| C3 | ~121.0 |

| C4 | ~145.0 |

| C5 | ~129.0 |

| C6 | ~140.0 |

| C7 (CH₂) | ~34.5 |

| C8 (CH₂) | ~22.0 |

| C9 (CH₃) | ~13.5 |

| OCH₃ | ~51.5 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H2 and H3, H3 and H4, H4 and H5, H5 and H6, H6 and H7, H7 and H8, and H8 and H9, confirming the connectivity of the carbon chain. A similar analysis was used to confirm the structure of methyl nonadeca-15,17-dienoate. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For instance, correlations would be expected between the OCH₃ protons and the C1 carbonyl carbon, and between the H2 protons and the C1 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which is invaluable for determining stereochemistry. For the (3E,5E)-isomer, NOE effects would be expected between protons that are on the same side of the double bonds, helping to confirm their E-configuration.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Ester Carbonyl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. For this compound, the most prominent absorption bands would be due to the ester group and the carbon-carbon double bonds. In a related compound, methyl nonadeca-15,17-dienoate, the IR spectrum showed a strong absorption band for the ester group at 1730 cm⁻¹ and bands for the unsaturation at 1651 and 1627 cm⁻¹. scielo.br

Table 3: Characteristic IR Absorption Bands for this compound This table is based on analogous data from similar conjugated dienoates.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | ~1710-1730 | Strong |

| C=C (Conjugated Alkene) | ~1620-1650 | Medium |

| C-O (Ester) | ~1150-1250 | Strong |

| =C-H (Vinylic) | ~3010-3050 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the molecular formula. For this compound (C₁₀H₁₆O₂), the expected exact mass would be calculated and compared to the measured value.

The fragmentation pattern in the mass spectrum gives clues about the structure of the molecule. For a similar compound, methyl nonadeca-15,17-dienoate, the molecular ion peak was observed at m/z 308. scielo.br For this compound, the molecular ion peak [M]⁺ would be expected at m/z 168. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) leading to an [M-31]⁺ peak, and McLafferty rearrangement if structurally possible. Cleavage at the allylic positions is also a common fragmentation pathway for unsaturated compounds.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the analysis of this compound, allowing for the separation of complex mixtures and the determination of purity. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of this compound. restek.comnih.gov In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unequivocal identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.comnsps.org.ng

For quantification, a calibration curve is typically constructed using standards of known concentration. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. The use of an internal standard is a common practice to ensure accuracy and precision. nih.gov The choice of the GC column is critical for achieving good separation. A commonly used column for this type of analysis is a cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Fatty Acid Methyl Esters

| Parameter | Value |

|---|---|

| GC Column | HP-5Ms (or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 60°C, ramp to 310°C |

| MS Ionization Mode | Electron Impact (EI) |

| Mass Scan Range | 35-500 Da |

This table presents a general set of parameters that may be adapted for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a key technique for separating the various geometric isomers (cis/trans) of this compound. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective for this purpose. nih.govnih.gov The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

The choice of the HPLC column and mobile phase is crucial for achieving baseline resolution of the isomers. nih.gov Columns such as those with octadecylsilane (B103800) (ODS or C18) stationary phases are frequently employed. nih.govasm.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) is common, often with an acid additive like trifluoroacetic acid to improve peak shape. nih.gov Detection is typically carried out using a UV detector, as the conjugated diene system of this compound absorbs UV light. nih.gov The isomeric purity can be determined by the relative peak areas in the chromatogram.

Table 2: Example HPLC Conditions for Isomeric Separation of Unsaturated Fatty Acid Methyl Esters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | Ambient |

This table provides an illustrative example of HPLC conditions; optimization is often necessary for specific isomer separations. nih.govnih.gov

Chiral Stationary Phase Gas Chromatography (CSP-GC) for Enantiomeric Purity

When this compound is synthesized in an enantiomerically enriched form, determining its enantiomeric purity is essential. Chiral Stationary Phase Gas Chromatography (CSP-GC) is the premier technique for this analysis. uni-muenchen.dechromatographyonline.com This method utilizes a GC column where the stationary phase is a chiral selector, a molecule that can interact differently with the two enantiomers of the analyte. uni-muenchen.de

This differential interaction leads to a difference in retention times for the enantiomers, allowing for their separation and quantification. uni-muenchen.de Cyclodextrin-based chiral stationary phases are widely used for this purpose. chromatographyonline.comrsc.org The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram. The development of chiral separation methods is a specialized field, and the selection of the appropriate chiral stationary phase is critical for a successful separation. uni-muenchen.de

Table 3: Common Chiral Stationary Phases for GC

| Chiral Selector Type | Common Applications |

|---|---|

| Cyclodextrin Derivatives | Broad applicability for various chiral compounds. chromatographyonline.com |

| Chirasil-Val | Amino acid derivatives. uni-muenchen.de |

| Metal-Organic Frameworks (MOFs) | Emerging materials for chiral separations. jiangnan.edu.cn |

This table highlights some of the major classes of chiral stationary phases used in GC.

Computational Approaches in the Study of Methyl Nona 3,5 Dienoate

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and, consequently, the reactivity and conformational landscape of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in providing insights at the atomic level.

Density Functional Theory (DFT) Studies on Conformational Preferences

The conformational flexibility of methyl nona-3,5-dienoate is primarily dictated by the rotation around its single bonds. The conjugated diene system, however, imposes a degree of rigidity. DFT calculations would be the method of choice to explore the potential energy surface of this molecule and identify its most stable conformers.

A systematic conformational analysis using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) would likely reveal that the planar or near-planar conformations of the diene system are energetically favored due to maximized π-orbital overlap. The relative energies of different conformers, arising from rotations around the C2-C3 and C6-C7 single bonds, could be calculated to determine their populations at a given temperature. It is expected that the s-trans conformers around the C4-C5 partial double bond would be significantly more stable than the s-cis forms due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| s-trans, s-trans | ~180° | ~180° | 0.00 |

| s-cis, s-trans | ~0° | ~180° | > 5.0 |

| s-trans, s-cis | ~180° | ~0° | > 5.0 |

| s-cis, s-cis | ~0° | ~0° | > 10.0 |

| Note: This table is illustrative and based on general principles of conjugated systems. Actual values would require specific DFT calculations. |

Reaction Pathway and Transition State Analysis

DFT is also a powerful tool for investigating reaction mechanisms. For this compound, reactions such as Diels-Alder cycloadditions, electrophilic additions to the double bonds, and nucleophilic attacks at the carbonyl carbon are of interest. Computational studies can map out the entire reaction coordinate, from reactants to products, identifying the transition state structures and their corresponding energy barriers.

For instance, in a Diels-Alder reaction, DFT calculations could predict the stereoselectivity (endo/exo) and regioselectivity by comparing the activation energies of the different possible pathways. The analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound and a given dienophile would provide a qualitative understanding of the reaction's feasibility and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. For α,β-unsaturated esters, QSAR models have been developed to predict properties like toxicity, which is often related to their reactivity as Michael acceptors.

A QSAR model for the reactivity of a series of dienoates, including this compound, would typically involve the calculation of various molecular descriptors. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). By establishing a mathematical relationship between these descriptors and an experimentally determined reactivity parameter (e.g., a reaction rate constant), the reactivity of new or untested compounds can be predicted.

Table 2: Examples of Descriptors for a Hypothetical QSAR Model of Dienoate Reactivity

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. |

| Electronic | Partial charge on β-carbon | Relates to electrophilicity in Michael additions. |

| Steric | Molecular Volume | Influences accessibility of the reactive site. |

| Hydrophobic | LogP | Affects partitioning in different phases, influencing reaction rates in heterogeneous systems. |

| Note: The development of a robust QSAR model requires a large and diverse dataset of compounds with known reactivities. |

Biosynthetic Pathways and Natural Occurrence of Dienoate Esters

Elucidation of Biosynthetic Routes to Dienoate Esters in Biological Systems

The biosynthesis of dienoate esters, particularly those with terpenoid backbones, is a multi-step process involving several key enzymes and pathways. Studies, often using model compounds like insect juvenile hormones which are structurally dienoates, have been crucial in piecing together this biochemical puzzle.

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route found in eukaryotes and some bacteria, responsible for the production of isoprenoids. wikipedia.org This pathway begins with acetyl-CoA and produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgviper.ac.in These intermediates are the universal precursors for the synthesis of a vast array of over 30,000 biomolecules, including sterols, hormones, and carotenoids. wikipedia.orgnih.gov

In the context of dienoate esters, the MVA pathway is integral to the formation of sesquiterpenoids, a class of C15-isoprenoids. genome.jp A key example is the biosynthesis of Juvenile Hormone III (JH III), a sesquiterpenoid dodecadienoate, in the sedge Cyperus iria. nih.govresearchgate.net Studies have conclusively shown that the carbon skeleton of this dienoate is assembled via the MVA pathway, utilizing IPP and DMAPP as the foundational units. nih.govresearchgate.net

To confirm the involvement of the MVA pathway in dienoate biosynthesis, researchers employ enzyme inhibition and precursor feeding studies. nih.govwikipedia.org Enzyme inhibitors are molecules that bind to specific enzymes and block their activity, allowing scientists to observe the effect on the production of the final compound. wikipedia.org

In studies on C. iria cell cultures, mevinolin, a potent inhibitor of HMG-CoA reductase (a key regulatory enzyme in the MVA pathway), was used. researchgate.net Treatment with mevinolin resulted in a significant, dose-dependent inhibition of JH III (a dienoate ester) production, providing strong evidence for the MVA pathway's role. researchgate.net Conversely, the use of fosmidomycin, an inhibitor of the alternative 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, had no effect on JH III synthesis, ruling out the involvement of that pathway. nih.gov

Precursor feeding studies further solidify these findings. When a biosynthetic pathway is blocked by an inhibitor, adding an intermediate that occurs after the blocked step can "rescue" the production of the final compound. In miconazole-inhibited cultures (where the final biosynthetic step was blocked), the addition of the immediate precursor, methyl farnesoate, successfully restored the production of JH III, confirming the sequence of the later biosynthetic steps. nih.gov

Table 1: Research Findings on Dienoate Biosynthetic Pathways This interactive table summarizes key experimental findings used to elucidate the biosynthetic routes of dienoate esters, using Juvenile Hormone III as a model compound.

| Organism | Compound | Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cyperus iria | Juvenile Hormone III (dodecadienoate) | Enzyme Inhibition (Mevinolin) | Inhibition of HMG-CoA reductase (MVA pathway) blocked JH III synthesis. | researchgate.net |

| Cyperus iria | Juvenile Hormone III (dodecadienoate) | Enzyme Inhibition (Fosmidomycin) | Inhibition of the MEP pathway had no effect on JH III synthesis. | nih.gov |

| Cyperus iria | Juvenile Hormone III (dodecadienoate) | Enzyme Inhibition (Miconazole) | A general cytochrome P450 inhibitor blocked the final step of synthesis. | nih.gov |

| Cyperus iria | Juvenile Hormone III (dodecadienoate) | Precursor Feeding (Methyl Farnesoate) | Addition of the precursor rescued synthesis after P450 inhibition. | nih.gov |

Cytochrome P450 (CYP450) enzymes are a large family of proteins that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. purdue.edumdpi.com They typically function as monooxygenases, catalyzing the insertion of one oxygen atom into a substrate. purdue.edu In plant secondary metabolism, CYP450s are frequently responsible for the hydroxylation and epoxidation reactions that occur in the terminal steps of biosynthetic pathways, such as in the formation of Taxol. nih.gov

Research into the biosynthesis of JH III in C. iria has demonstrated that the final enzymatic reaction—the conversion of the dienoate precursor methyl farnesoate into the epoxy-dienoate JH III—is catalyzed by a cytochrome P450 monooxygenase. nih.gov This was established through inhibition studies using broad-spectrum P450 inhibitors like miconazole, which effectively halted the production of JH III from its immediate precursor. nih.govresearchgate.net This highlights the crucial role of CYP450 enzymes in the final, diversifying steps of dienoate ester biosynthesis. nih.gov

Natural Sources and Isolation of Dienoate Esters

Dienoate esters have been identified and isolated from a range of natural sources, spanning from terrestrial plants to marine invertebrates.

The seeds of various plants are a known reservoir of lipid compounds, including dienoate esters. A notable example is Nigella sativa, commonly known as black cumin. researchgate.netnih.gov Chemical analysis of the unsaponifiable matter from the n-hexane extract of Nigella sativa seeds has led to the isolation and identification of novel dienoate esters. researchgate.netniscpr.res.in

Specific compounds identified from this source include methylnonadeca-15,17-dienoate and methyloctadeca-14,16-dienoate. nih.govniscpr.res.in The isolation process typically involves solvent extraction of the ground seeds followed by chromatographic techniques to separate the various lipid constituents. niscpr.res.in

The marine environment, particularly organisms like sponges, is a prolific source of unique and biologically active secondary metabolites. mdpi.comnih.gov While simple dienoate esters are less commonly reported, complex polyketides and other lipids incorporating a diene or dienoate structure have been isolated from marine sponges. researchgate.net For instance, metabolites such as methyl(3S, 6S, 14E, 16E)-3,6-epidioxy-6-methoxyoctadeca-4,14,16-trienoate have been isolated from sponges of the Plakortis genus. researchgate.net These complex structures often feature diene functionalities as part of a larger, more intricate molecule. The discovery of these compounds underscores the chemical diversity of marine sponges and their potential as a source for novel dienoate-containing natural products. vliz.be

Table 2: Natural Sources of Dienoate Esters This interactive table lists examples of dienoate esters and related compounds isolated from natural sources.

| Source Organism | Compound Name | Reference(s) |

|---|---|---|

| Nigella sativa (seeds) | Methylnonadeca-15,17-dienoate | researchgate.netnih.gov |

| Nigella sativa (seeds) | Methyloctadeca-14,16-dienoate | niscpr.res.in |

| Plakortis sp. (marine sponge) | Methyl(3S, 6S, 14E, 16E)-3,6-epidioxy-6-methoxyoctadeca-4,14,16-trienoate | researchgate.net |

| Cyperus iria (sedge) | Juvenile Hormone III (methyl-10R,11-epoxy-3,7,11-trimethyl-2E,6E-dodecadienoate) | nih.govresearchgate.net |

Enzymatic Mechanisms in Natural Dienoate Production

The biosynthesis of dienoate esters in nature is a sophisticated process orchestrated by a series of specific enzymes. These pathways typically originate from primary metabolism, particularly fatty acid synthesis, and are modified by a suite of specialized enzymes to produce structurally diverse and often biologically active compounds, such as insect pheromones. nih.gov The generation of the characteristic conjugated or non-conjugated double bonds, the determination of chain length, and the final esterification are all distinct enzymatic steps.

The core pathway begins with saturated fatty acids, which are then subjected to a combination of desaturation, chain-shortening, reduction, and esterification reactions. diva-portal.org Insects, for example, have evolved to use one or a few tissue-specific enzymes that modify the products of "normal" metabolism to create highly specific pheromone compounds. nih.gov

A crucial step in the formation of many dienoate esters is the introduction of unsaturation by fatty acid desaturases (FADs). wikipedia.orgebi.ac.uk These enzymes catalyze the insertion of a double bond at specific positions along the fatty acid chain. ebi.ac.uk The production of a diene requires at least two desaturation events or a combination of desaturation and other modifications. For instance, in many Lepidopteran species, a species-specific combination of desaturation and chain-shortening reactions on C16 or C18 fatty acids is employed. nih.govdiva-portal.org These desaturases, often located at the endoplasmic reticulum membrane, are highly specific; for example, Δ11 desaturases are responsible for creating a double bond at the C11 position. frontiersin.org

Chain length is another critical determinant of the final product's identity and is often controlled by peroxisomal β-oxidation. usda.govpnas.orgpnas.org This process systematically shortens long-chain fatty acids. In the nematode Caenorhabditis elegans, peroxisomal β-oxidation is essential for producing short-chain ascaroside pheromones from long-chain precursors. pnas.orgpnas.orgosti.gov The first and rate-limiting step of this cycle is catalyzed by Acyl-CoA oxidases (ACOXs), which introduce a double bond between the α and β carbons of the fatty acyl-CoA substrate. pnas.org The process can be terminated after a specific number of cycles to yield an acyl-CoA of the desired length for pheromone synthesis. oup.com

Once the acyl-CoA precursor has the correct chain length and degree of unsaturation, it undergoes functional group modification. frontiersin.org Fatty acid reductases (FARs) convert the fatty acyl-CoA into a fatty alcohol. frontiersin.org Subsequently, an alcohol acyltransferase (AAT) can catalyze the esterification of this alcohol. nih.gov In the case of acetate (B1210297) esters, which are common among insect pheromones, an acetyltransferase facilitates the reaction. frontiersin.org Alternatively, other enzymes like lipases can also conduct esterification reactions, condensing an alcohol and an acyl-CoA to form the final ester product. nih.govscielo.br The formation of methyl esters, specifically, would involve a methyltransferase or an AAT with specificity for methanol (B129727).

The following tables summarize the key enzyme classes and specific examples involved in the biosynthesis of dienoate esters and their precursors.

Table 1: Key Enzyme Classes in Dienoate Ester Biosynthesis

| Enzyme Class | General Function | Role in Dienoate Ester Pathway |

| Fatty Acid Desaturase (FAD) | Introduces double bonds into fatty acid chains. wikipedia.org | Creates mono- and polyunsaturated fatty acid precursors. The position and geometry (Z/E) of the double bonds are enzyme-specific. diva-portal.orgfrontiersin.org |

| Acyl-CoA Oxidase (ACOX) | Catalyzes the first, rate-limiting step of peroxisomal β-oxidation, creating a C2-C3 double bond. pnas.org | Participates in the chain-shortening of fatty acids or their derivatives to achieve the correct length for the final product. pnas.orgosti.gov |

| Fatty Acyl Reductase (FAR) | Reduces a fatty acyl-CoA or fatty acid to the corresponding fatty alcohol. frontiersin.org | Produces the alcohol moiety required for the final esterification step. science.gov |

| Alcohol Acyltransferase (AAT) | Catalyzes the esterification of an alcohol with an acyl-CoA. nih.gov | Forms the final ester bond, creating the dienoate ester from a dienoic acyl-CoA and an alcohol, or a dienoic alcohol and an acyl-CoA. frontiersin.org |

Table 2: Detailed Research Findings on Dienoate-Related Biosynthetic Enzymes

| Organism/System | Enzyme(s) | Substrate(s) | Product(s) | Key Finding | Citation |

| Caenorhabditis elegans | DHS-28 and DAF-22 (Peroxisomal β-oxidation enzymes) | Long-chain fatty acids/ascarosides | Short-chain fatty acids/ascarosides | These enzymes are essential for shortening long-chain precursors to produce the final, active dauer pheromone components. | usda.govpnas.org |

| Caenorhabditis elegans | Acyl-CoA Oxidases (ACOXs) | Fatty acyl-CoA thioesters | trans-2-enoyl-CoA | ACOXs catalyze the rate-limiting step in peroxisomal β-oxidation and their different specificities allow for the regulated production of various ascaroside pheromones. | pnas.orgosti.gov |

| Lepidoptera (various moth species) | Δ11 Desaturase | Palmitoyl-CoA (16:0) or Stearoyl-CoA (18:0) | (Z)11-Hexadecenoyl-CoA or (Z)11-Octadecenoyl-CoA | A key desaturase that introduces the initial double bond in the biosynthesis of a large class of moth sex pheromones. | frontiersin.org |

| Heliothis species (moths) | Cuticular Alcohol Oxidases | Fatty alcohols (e.g., Z11-hexadecenol) | Fatty aldehydes (e.g., Z11-hexadecenal) | These oxidases are responsible for converting alcohol precursors into the aldehyde pheromone components. | frontiersin.org |

| Yeast (Yarrowia lipolytica) - Engineered | Peroxisomal Oxidases (POXes) and Fatty Acyl Reductase (FAR) | Acyl-CoA | trans-2-enoyl-CoA and Fatty alcohols | Directing a reductase into the peroxisomes allowed for the production of chain-shortened fatty alcohols, key precursors for insect pheromones. | oup.com |

Applications and Emerging Research Frontiers for Methyl Nona 3,5 Dienoate Analogues

Role as Precursors in Complex Organic Molecule Synthesis

Organic synthesis is a field dedicated to the construction of complex organic molecules from simpler, more readily available precursors. numberanalytics.com Within this discipline, the total synthesis of natural products represents a significant challenge and achievement, often requiring multi-step processes to assemble intricate molecular architectures. lumenlearning.com Dienoate esters are valuable intermediates in this process, participating in key carbon-carbon bond-forming reactions.

The conjugated diene motif is a structural component of numerous biologically active natural products. researchgate.net Methyl nona-3,5-dienoate analogues and other dienoic esters have been successfully employed as key building blocks in the total synthesis of such compounds. Their stereochemistry is crucial for their reactivity, enabling participation in reactions like Diels-Alder cycloadditions and transition metal-catalyzed cross-couplings to construct complex frameworks. researchgate.net

A notable example is the first total synthesis of (–)-majusculoic acid, a marine natural product. nih.govmdpi.com This synthesis utilized a this compound analogue, specifically methyl 3-((1R,2R)-2-((3E,5E)-nona-3,5-dien-1-yl)cyclopropyl)propanoate, as a key intermediate. nih.gov The synthesis strategy relied on stereocontrolled olefination via the Horner–Wadsworth–Emmons (HWE) reaction to establish the diene structure. nih.govmdpi.com

Similarly, the synthesis of the antibiotics sperabillins B and D was achieved using a dienoate precursor. acs.org The skipped dienyl ester, methyl (2E,5E)-hepta-2,5-dienoate, was prepared through the cross-dimerization of butadiene and methyl acrylate (B77674) and served as a crucial component in the synthesis of these natural products. acs.org The synthesis of various stereoisomers of dienoic esters, such as ethyl undeca-2,4-dienoate, has been achieved with high purity using methods like Palladium-catalyzed Negishi and Suzuki couplings, further demonstrating the accessibility of these building blocks for synthetic chemists. pnas.org

| Dienoate Analogue | Natural Product Target | Key Synthetic Method | Reference |

|---|---|---|---|

| Methyl 3-((1R,2R)-2-((3E,5E)-nona-3,5-dien-1-yl)cyclopropyl)propanoate | (–)-Majusculoic Acid | Horner–Wadsworth–Emmons (HWE) Reaction | nih.gov |

| Methyl (2E,5E)-hepta-2,5-dienoate | Sperabillins B and D | Cross-dimerization of butadiene and methyl acrylate | acs.org |

| Ethyl undeca-2,4-dienoate (stereoisomers) | Model for conjugated oligoenoic esters | Negishi and Suzuki cross-coupling | pnas.org |

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, fragrances, and other specialty materials. lookchem.com Dienoate analogues, including those of this compound, serve as important intermediates in this sector.

In the fragrance industry, specific dienoates are valued for their olfactory properties. A patent has described the use of compounds like methyl (E)-nona-3,8-dienoate and methyl (3E,7E)-nona-3,7-dienoate in fragrance formulations to impart fruity and green notes. justia.com Furthermore, related compounds such as 3-methyl-2,4-nonanedione are noted as being critical to tea, fruit, and honey flavors, highlighting the role of the nonane (B91170) backbone in sensory chemicals. thegoodscentscompany.com Dienoate analogues also function as starting materials for other complex molecules. For instance, 1,3,3-trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane is a key intermediate in the synthesis of Retinoic Acid derivatives and can be used to produce various specialty chemicals and dyes. lookchem.com

Contributions to Materials Science Research

Polymer science is a subfield of materials science focused on the synthesis, characterization, and application of polymers—large molecules composed of repeating monomer subunits. britannica.comwikipedia.org The properties of a polymer, such as strength, flexibility, and thermal stability, are directly influenced by the structure of its monomers and how they are linked together. tutorchase.com Dienoate esters, with their two reactive double bonds, are valuable monomers for creating polymers with specific characteristics. nih.gov

Copolymerization is a process where two or more different types of monomers are combined to create a polymer with properties that are a blend of the individual homopolymers. msu.edu This technique is used to tailor materials for specific applications. thermofisher.com Dienoate monomers are well-suited for copolymerization. For example, research indicates that (E)-ethyl penta-2,4-dienoate (B1249696) can be copolymerized with other monomers to create polymers with customized properties. In another application, ethyl hexadeca-10,13-dienoate has been incorporated into bio-based polymers through copolymerization with ε-caprolactone, a process that enhances the flexibility of the resulting material. vulcanchem.com

The polymerization of dienoate monomers can proceed through various mechanisms, such as 1,2-, 3,4-, or 1,4-addition, depending on the reaction conditions. nih.gov This versatility allows for the creation of different polymeric materials from the same starting monomer. nih.gov The structure of the resulting polymer dictates its physical and mechanical properties.

A study on the "Gemini monomer" ethylene (B1197577) 1,2-bis(2,4-pentadienoate), which contains two dienoate units, demonstrated the potential for producing high-strength materials. und.edu The polymer derived from this monomer, poly[ethylene 1,2-bis(2,4-pentadienoate)] (PEBP), was found to be highly inert to organic solvents and exhibited significant thermal and mechanical stability. und.edu

| Property | Value | Reference |

|---|---|---|

| Thermal Stability (T5%) | > 300 °C | und.edu |

| Young's Modulus | Up to 10.9 GPa | und.edu |

| Mechanical Strength | 159 MPa | und.edu |

Furthermore, the polymerization of dienoate-containing amphiphiles in organized structures like bilayer vesicles can dramatically alter the assembly's properties. For instance, the photo-cross-linking of vesicles composed of a dienoyl monomer was shown to substantially reduce their permeability to glucose, demonstrating how polymerization can be used to engineer the functional properties of materials at the nanoscale. nih.gov

Investigation in Agrochemical Research

This compound analogues are also of interest in the field of agrochemical research, particularly for their potential role as semiochemicals—chemicals used by insects to communicate. One of the most significant connections is to the class of molecules known as juvenile hormones. Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate is the chemical name for Juvenile Hormone III, a natural insect growth regulator. nih.gov These hormones control metamorphosis and other developmental processes in insects, and synthetic analogues are widely used in pest management strategies to disrupt the life cycle of harmful insects without being toxic to non-target species. nih.gov

The volatile nature of many shorter-chain dienoates and related compounds makes them candidates for use as insect attractants. google.com Research into chemical ecology has shown that specific volatile organic compounds can be used to attract beneficial insects for pest control or to lure pestiferous insects into traps. google.combiorxiv.org While this compound itself is not explicitly cited in this context in the available literature, the investigation of related esters and alkenes as components of attractant compositions for pestiferous social insects suggests a promising research avenue for dienoate analogues. google.com

Role in Flavor and Fragrance Chemistry Research

Analogues of this compound, particularly various isomeric and substituted methyl and ethyl dienoates, are of considerable interest to the flavor and fragrance industry. justia.comgoogle.com These esters are often responsible for the characteristic fruity and green notes found in nature, and their synthetic counterparts are used to create new and enhance existing scent profiles in a wide range of consumer products. google.com

Research into dienoate esters has revealed that subtle changes in the position and stereochemistry of the double bonds, as well as the length of the carbon chain, can lead to significant differences in odor characteristics. justia.com For instance, various nona-dienoate esters have been synthesized and evaluated for their unique scent profiles. Methyl (E)-nona-3,8-dienoate is described as having a fruity, hay-like, and chemical odor, which is considered weak in complexity and strength. justia.com In contrast, the ethyl ester analogue, ethyl nona-3,8-dienoate, possesses strong and complex notes described as fruity, fresh, green, juicy, citrusy, piney, and gourmand-like. justia.com

Other related methyl esters also serve as important fragrance and flavor compounds:

Methyl (E)-3-nonenoate offers an intense, fresh, fruity, green scent with undertones of cucumber. thegoodscentscompany.comperflavory.com It finds use in flavor formulations for melon, apple, and various tropical fruits. thegoodscentscompany.comperflavory.com

Methyl (E,Z)-2,4-decadienoate , known for its mild fruitiness, is incorporated into various fragrance compositions. thegoodscentscompany.com

Methyl Anjoulate (methyl 4,7-octadienoate) provides a smooth, natural, green, and sweet Anjou pear fragrance, making it useful for apple, mango, and pear accords. bedoukian.com

Methyl (E)-8-Methylnona-5,7-dienoate is utilized in the flavor and fragrance industry for its characteristic aroma.

Methyl 3-ethyl-7-methylnona-2,6-dienoate is noted for its pleasant aroma, making it suitable for food flavoring and fragrance applications. evitachem.com

The following table summarizes the olfactory properties of several dienoate analogues investigated in fragrance research.

Table 1: Odor Profiles of Selected Dienoate Analogues

| Compound | Odor Profile | Strength (0-10) | Complexity (0-10) | Source |

|---|---|---|---|---|

| Ethyl Nona-3,8-dienoate | Fruity, fresh, green, juicy, citrusy, piney, gourmand-like | 9 | 8 | justia.com |

| Ethyl (E)-nona-2,8-dienoate | Acidic, vinegar-like, green, fruity, mushroom-like | 7 | 3 | justia.com |

| Ethyl (E)-octa-4,7-dienoate | Fruity but synthetic | 6 | 6 | justia.com |

| Methyl (E)-nona-3,8-dienoate | Fruity, hay-like, chemical | 3 | 4 | justia.com |

| Methyl (3E,7E)-nona-3,7-dienoate | Weak fruity and green | 3 | 3 | justia.com |

| Methyl (E)-nona-2,8-dienoate | Weak fruity | 3 | 3 | justia.com |

| Methyl Anjoulate (methyl 4,7-octadienoate) | Pear, green, sweet, ethereal | N/A | N/A | bedoukian.com |

| Ethyl 2,4-decadienoate | Pear, green, waxy, apple | N/A | N/A | bedoukian.com |

Exploration in Renewable Energy Applications (e.g., Biodiesel Components)

Analogues of this compound, specifically the broader class of fatty acid methyl esters (FAMEs), are central to the field of renewable energy, forming the primary chemical basis of biodiesel. restek.comgoogleapis.com Biodiesel is produced from biological feedstocks like plant oils and animal fats through a chemical process called transesterification. restek.comsmolecule.com In this reaction, triglycerides from the feedstock react with methanol (B129727) to produce FAMEs and a glycerol (B35011) byproduct. restek.comgoogleapis.com

The specific composition of the FAMEs in biodiesel, which can include a variety of saturated and unsaturated esters, is determined by the source of the fat or oil. restek.com Unsaturated FAMEs, which include dienoates and other polyunsaturated esters, are common components. For example, methyl linoleate (B1235992) (a C18:2 dienoate) and methyl linolenate (a C18:3 trienoate) are prevalent FAMEs in many types of biodiesel. restek.com

The table below lists some of the common fatty acid methyl esters that are components of biodiesel, illustrating the variety of chain lengths and degrees of unsaturation found in this renewable fuel.

Table 2: Common Fatty Acid Methyl Esters (FAMEs) in Biodiesel

| Compound | Structural Nomenclature | Source |

|---|---|---|

| Methyl palmitate | C16:0 | restek.com |

| Methyl stearate | C18:0 | restek.com |

| Methyl oleate | C18:1 (cis-9) | restek.com |

| Methyl linoleate | C18:2 (all-cis-9,12) | restek.com |

| Methyl α-linolenate | C18:3 (all-cis-9,12,15) | restek.com |

| Methyl arachidate | C20:0 | restek.com |

| Methyl (Z)-11-eicosenoate | C20:1 (cis-11) | restek.com |

| Methyl 11,14-eicosadienoate | C20:2 (all-cis-11,14) | restek.com |

| Methyl behenate | C22:0 | restek.com |

| Methyl erucate | C22:1 (cis-13) | restek.com |

| Methyl docosadienoate | C22:2 (all-cis-13,16) | restek.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.